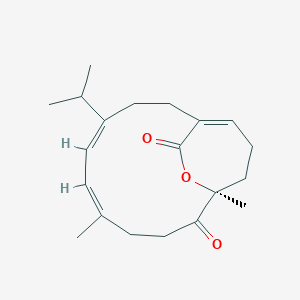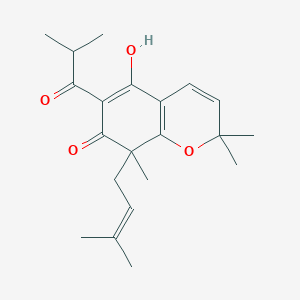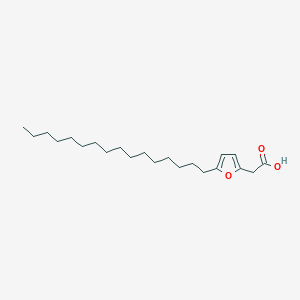
Setoclavine
Overview
Description
Setoclavine is an ergot alkaloid . Its IUPAC name is 6,8β-Dimethyl-9,10-didehydroergolin-8α-ol . It has a molecular formula of C16H18N2O .
Synthesis Analysis
The synthesis of setoclavine has been described in various studies . For instance, one study discusses the use of candidate agroclavine oxidase genes from the fungus Epichloë sp. Lp1, which produces lysergic acid-derived ergot alkaloids . These genes were expressed in a mutant strain of the mold Aspergillus fumigatus, which typically produces a subclass of ergot alkaloids not derived from agroclavine or lysergic acid .Molecular Structure Analysis
The molecular structure of Setoclavine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The molecular formula is C16H18N2O , and it has a molar mass of 254.333 g·mol −1 .Chemical Reactions Analysis
While specific chemical reactions involving Setoclavine are not detailed in the search results, ergot alkaloids, in general, are known to undergo a variety of transformations, ranging from simple transformations of prenylated tryptophan to give tricyclic and tetracyclic forms called clavines, to incorporation into a highly diverse array of amino-acid oligomers .Physical And Chemical Properties Analysis
Setoclavine has a molar mass of 254.333 g·mol −1 . It appears as prisms and has a melting point of 229 to 234 °C .Scientific Research Applications
Synthesis and Chemical Applications
Setoclavine, an ergot alkaloid, has been a subject of interest in chemical synthesis research. In a study by Liras, Lynch, Fryer, Vu, & Martín (2001), the synthesis of setoclavine was achieved through inter- and intramolecular vinylogous Mannich reactions. This research demonstrates the potential of setoclavine in the field of organic chemistry, particularly in the synthesis of complex molecular structures.
Biological and Pharmacological Research
While direct studies on setoclavine in biological and pharmacological contexts are limited, research on related ergot alkaloids provides insights into the potential applications of setoclavine in these fields. Ergot alkaloids, including setoclavine, have been studied for their effects on various biological systems. For instance, studies on other ergot alkaloids have explored their roles in microbial interactions, plant defense mechanisms, and potential therapeutic applications (Ohashi & Iimura, 2008). These studies suggest that setoclavine, sharing chemical similarities with other ergot alkaloids, may also possess similar biological and pharmacological properties.
Potential in Drug Development
Research into ergot alkaloids, including setoclavine, has implications for drug development, particularly in the areas of neurology and endocrinology. The unique properties of ergot alkaloids have made them subjects of interest in the development of new therapeutic agents. For example, studies on ergot alkaloids have examined their potential use in treating neurological disorders and in modulating neurotransmitter systems (Moldvai et al., 2006). The research on setoclavine can contribute to this field by providing a deeper understanding of its pharmacological properties and potential therapeutic applications.
properties
IUPAC Name |
(6aR,9S)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUWLLRNRBDAY-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256140 | |
| Record name | (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Setoclavine | |
CAS RN |
519-12-0 | |
| Record name | (8α)-9,10-Didehydro-6,8-dimethylergolin-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setoclavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETOCLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE9HT9P885 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




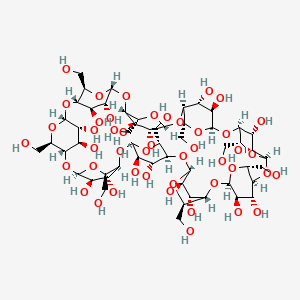


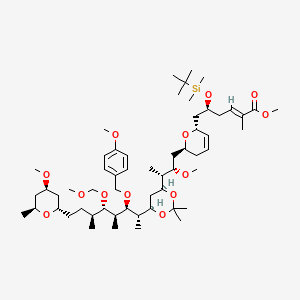
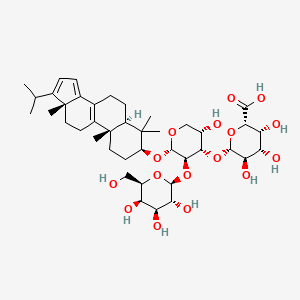
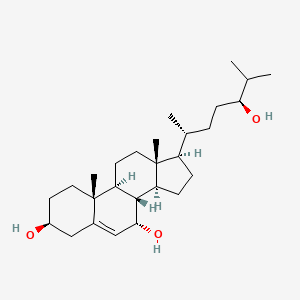
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)

